molecular formula C12H14O3 B14265818 Methyl 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoate CAS No. 178765-48-5

Methyl 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoate

Cat. No.: B14265818
CAS No.: 178765-48-5
M. Wt: 206.24 g/mol
InChI Key: IPSMPCHVGUENEX-UHFFFAOYSA-N
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Description

Methyl 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoate is an organic compound with a molecular formula of C12H14O3 It is a derivative of cinnamic acid, where the phenyl ring is substituted with two methyl groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoate typically involves the esterification of 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group.

Major Products Formed

    Oxidation: Formation of 3-(2-oxo-3,5-dimethylphenyl)prop-2-enoate.

    Reduction: Formation of methyl 3-(2-hydroxy-3,5-dimethylphenyl)propanoate.

    Substitution: Formation of methyl 3-(2-chloro-3,5-dimethylphenyl)prop-2-enoate.

Scientific Research Applications

Methyl 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
  • Methyl 2,2-dimethyl-3-hydroxypropionate

Uniqueness

Methyl 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoate is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

178765-48-5

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-(2-hydroxy-3,5-dimethylphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O3/c1-8-6-9(2)12(14)10(7-8)4-5-11(13)15-3/h4-7,14H,1-3H3

InChI Key

IPSMPCHVGUENEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C=CC(=O)OC)O)C

Origin of Product

United States

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